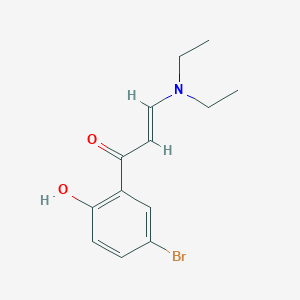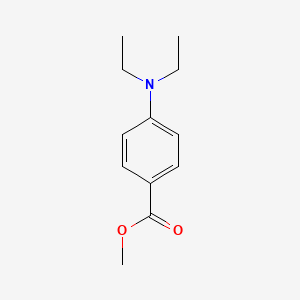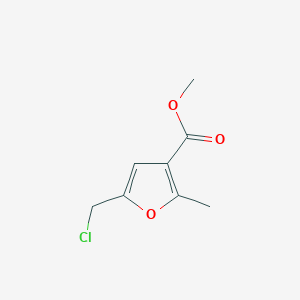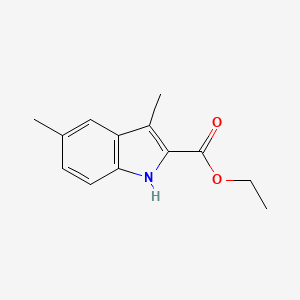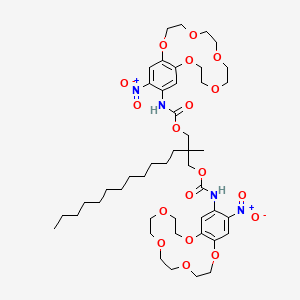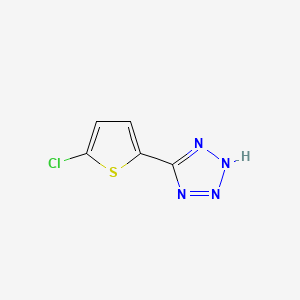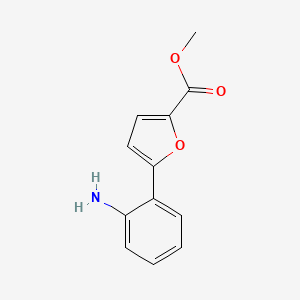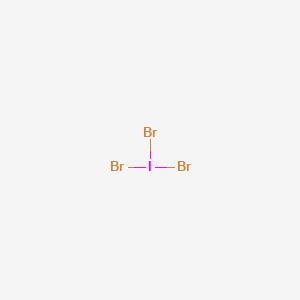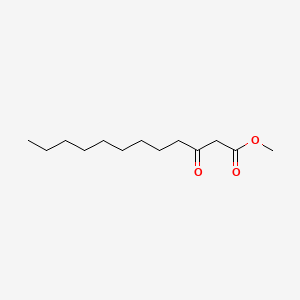
Methyl 3-oxododecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-oxododecanoate is a chemical compound with the molecular formula C<sub>13</sub>H<sub>24</sub>O<sub>3</sub> . It falls under the category of ketones and is also known by other names such as 3-oxododecanoic acid methyl ester . The compound exhibits interesting properties and has applications in various fields.
Synthesis Analysis
The synthesis of Methyl 3-oxododecanoate involves the reaction between dodecanoic acid (also known as lauric acid ) and an oxidizing agent. The esterification process leads to the formation of the methyl ester. Researchers have explored different synthetic routes, optimizing conditions for yield and purity.
Molecular Structure Analysis
The compound’s structure consists of a dodecanoic acid backbone with a keto group (C=O) at the third carbon position. The methyl ester group (–COOCH<sub>3</sub>) is attached to the carboxylic acid moiety. The molecular weight of Methyl 3-oxododecanoate is approximately 228.33 g/mol .
Chemical Reactions Analysis
- Hydrolysis : Under acidic or basic conditions, the ester bond can be cleaved, yielding dodecanoic acid and methanol.
- Reduction : Reduction of the keto group can lead to the formation of the corresponding alcohol.
- Esterification : Methyl 3-oxododecanoate can be synthesized via esterification of dodecanoic acid with methanol.
Physical And Chemical Properties Analysis
- Physical State : Methyl 3-oxododecanoate appears as a colorless liquid .
- Boiling Point : Approximately 250°C .
- Solubility : Soluble in organic solvents like ethanol and acetone .
- Odor : Characterized by a faint fruity odor .
Safety And Hazards
- Flammability : The compound is flammable ; handle with care.
- Toxicity : Limited toxicity data are available. Avoid inhalation or skin contact.
- Storage : Store in a cool, dry place away from direct sunlight.
Zukünftige Richtungen
- Biological Studies : Investigate its potential as a bioactive compound.
- Synthetic Modifications : Explore derivatives with enhanced properties.
- Applications : Assess its use in perfumery, pharmaceuticals, or agrochemicals.
Eigenschaften
CAS-Nummer |
76835-64-8 |
|---|---|
Produktname |
Methyl 3-oxododecanoate |
Molekularformel |
C13H24O3 |
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
methyl 3-oxododecanoate |
InChI |
InChI=1S/C13H24O3/c1-3-4-5-6-7-8-9-10-12(14)11-13(15)16-2/h3-11H2,1-2H3 |
InChI-Schlüssel |
FHTQHJAYSZFNSI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)CC(=O)OC |
Kanonische SMILES |
CCCCCCCCCC(=O)CC(=O)OC |
Andere CAS-Nummern |
76835-64-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



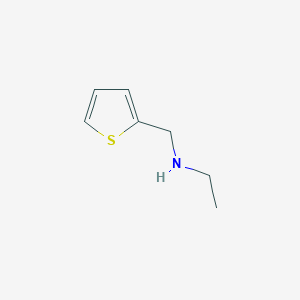
![6-Phenylimidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B1598991.png)
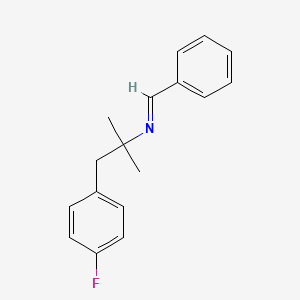
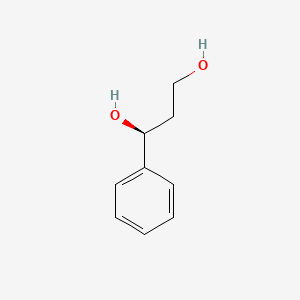
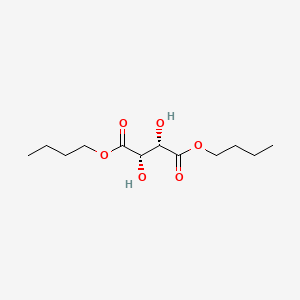
![1-[(4-Methylpiperidin-1-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1598997.png)
